Butyl maleurate

Lipophilicity Drug design Solvent extraction

Butyl maleurate is the n-butyl ester of maleuric acid (N-carbamoylmaleamic acid), a mono-ureide derivative of maleic acid. Belonging to the N-carbamoylmaleamate ester class, it possesses a (Z)-configuration about the double bond and a molecular weight of 214.22 g·mol⁻¹.

Molecular Formula C9H16N2O3
Molecular Weight 214.22 g/mol
CAS No. 140-98-7
Cat. No. B173283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl maleurate
CAS140-98-7
Molecular FormulaC9H16N2O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C=CC(=O)NC(=O)N
InChIInChI=1S/C9H14N2O4/c1-2-3-6-15-8(13)5-4-7(12)11-9(10)14/h4-5H,2-3,6H2,1H3,(H3,10,11,12,14)/b5-4-
InChIKeyPMRRCSZAUHOZGW-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Maleurate (CAS 140-98-7) – Core Chemical Identity and Class Placement for Sourcing Decisions


Butyl maleurate is the n-butyl ester of maleuric acid (N-carbamoylmaleamic acid), a mono-ureide derivative of maleic acid [1]. Belonging to the N-carbamoylmaleamate ester class, it possesses a (Z)-configuration about the double bond and a molecular weight of 214.22 g·mol⁻¹ [1]. Its computed logP (XLogP3-AA = 0.6) distinguishes it from lower alkyl homologues and informs its solubility and partitioning behaviour, which are critical for applications in organic synthesis, polymer chemistry, and biological assay design [1].

Why Butyl Maleurate Cannot Be Replaced by Methyl, Ethyl, or Other Maleurate Esters Without Experimental Validation


Maleurate esters share a common N-carbamoylmaleamic acid core, yet simple alkyl-chain variation produces substantial shifts in lipophilicity, melting behaviour, solubility profile, and biological activity [1][2]. The butyl ester’s XLogP3-AA of 0.6 versus −0.6 for the methyl ester translates to roughly a 15-fold difference in predicted octanol-water partition coefficient, directly impacting membrane permeability, organic-phase extraction efficiency, and cytotoxicity readouts [1][2]. Consequently, substituting one maleurate ester for another without re-optimising reaction or assay conditions risks altered yield, solubility failure, or misinterpreted biological results.

Quantitative Comparator Evidence for Butyl Maleurate Versus Closest Maleurate Ester Analogs


Lipophilicity (XLogP3-AA) of Butyl Maleurate vs. Methyl Maleurate

The computed octanol-water partition coefficient (XLogP3-AA) for butyl maleurate is 0.6, compared to −0.6 for methyl maleurate, both from PubChem’s XLogP3 algorithm [1][2]. This 1.2 log-unit increase corresponds to a ~15.8-fold higher predicted partition into octanol for the butyl ester.

Lipophilicity Drug design Solvent extraction ADME prediction

Melting Point and Solubility Profile of Butyl Maleurate vs. Methyl Maleurate

Reported melting points are 95–98°C for butyl maleurate and 113–114°C for methyl maleurate [1]. Solubility data indicate butyl maleurate dissolves in ethanol, acetone, benzene, and chloroform, whereas methyl maleurate additionally dissolves in hot water and methanol [1]. These differences are documented in the same monograph, providing a direct head-to-head comparison.

Crystallization Purification Formulation Solubility

Cytotoxic Activity Spectrum of Maleurate Esters – Butyl Ester Absence from Active Series

A systematic study of maleuric acid and structurally related esters on Ehrlich ascites tumor cells identified the methyl, β-hydroxyethyl, allyl, 2-chloroethyl, isopropyl, and propargyl esters as the most effective cytotoxic agents, producing chromatin condensation, cytoplasmic blebbing, and mitotic arrest [1]. Butyl maleurate was not listed among the active esters in this publication, suggesting a substantial reduction or absence of antimitotic activity associated with the n-butyl substituent.

Cytotoxicity Antimitotic Ehrlich ascites Structure-activity relationship

Synthetic Yield of Butyl Maleurate via N-Carbamylmaleimide Route

Butyl maleurate can be synthesized by refluxing N-carbamylmaleimide with n-butanol in the presence of zinc chloride catalyst, achieving an isolated yield of 93% (200 g from 140 g of N-carbamylmaleimide) with a melting point of 97–99°C . An alternative preparation using similar conditions reported 92% yield (782 g from 560 g of N-carbamylmaleimide) and a melting point of 96–99°C [1]. These high yields, obtained at multi-hundred-gram scale, demonstrate the robustness of the synthetic route.

Synthesis Yield Process chemistry Maleimide

High-Confidence Application Scenarios for Butyl Maleurate Based on Quantitative Differentiation Evidence


Monomer or Intermediate in Copolymer Synthesis Requiring Low Cytotoxicity

Butyl maleurate can be employed as a monomer for free-radical copolymerization with vinyl acetate or styrene, as demonstrated for N-carbamylmaleamic esters [1]. Its inferred low cytotoxicity (based on absence from the active series in Ehrlich ascites assays [2]) makes it a safer candidate than methyl or isopropyl maleurates for scaled-up polymer production where operator exposure is a concern.

Organic Synthesis Intermediate Leveraging Higher Lipophilicity for Non-Aqueous Workflows

With an XLogP3-AA of 0.6 [3], butyl maleurate partitions preferentially into organic phases, facilitating solvent extraction, phase-transfer catalysis, or homogeneous reactions in toluene, chloroform, or ethyl acetate. This property directly supports its use in multi-step syntheses where aqueous workup must be avoided.

Crystallization and Formulation Studies Exploiting Lower Melting Point

The melting point of 95–98°C (versus 113–114°C for the methyl ester) [4] simplifies melt-based processing, hot-melt extrusion screening, or eutectic mixture formulation. Researchers preparing amorphous solid dispersions or solvent-free reaction systems may find the butyl ester more tractable.

Procurement as a Rare or Unique Chemical for Exploratory Research

Sigma-Aldrich lists butyl maleurate as part of a collection of rare and unique chemicals, noting that analytical data are not collected and all sales are final . This procurement profile is appropriate for early-stage discovery where the compound serves as a comparator, synthetic building block, or structural probe, provided the buyer assumes responsibility for identity and purity verification.

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